molecular formula C10H15BClNO3 B1446192 (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid CAS No. 1704080-46-5

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid

Cat. No.: B1446192
CAS No.: 1704080-46-5
M. Wt: 243.5 g/mol
InChI Key: VRLUXBZKTHGGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a dimethylaminoethoxy group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s success in suzuki–miyaura coupling reactions suggests it is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to the advancement of organic chemistry and the development of new pharmaceuticals and materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a palladium catalyst and a base, which are necessary for the Suzuki–Miyaura coupling reaction . The reaction conditions are exceptionally mild and tolerant of various functional groups, contributing to the compound’s wide applicability .

Biochemical Analysis

Biochemical Properties

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily based on the compound’s ability to act as a boron reagent, which is essential for the transmetalation step in the coupling reaction. This interaction is crucial for the synthesis of complex organic molecules, making this compound a valuable tool in organic chemistry .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can affect the activity of certain kinases, leading to alterations in phosphorylation states and subsequent changes in cellular signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions are primarily mediated by the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups on biomolecules . This interaction is critical for the inhibition of certain enzymes, such as proteases, which rely on nucleophilic residues for their catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects observed in in vitro or in vivo studies include sustained inhibition of target enzymes and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and potential organ toxicity . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit enzymes responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites within the cell . Additionally, this compound can interact with cofactors such as adenosine triphosphate, influencing energy metabolism and cellular bioenergetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and efficacy in modulating cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can influence various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a chloro group and a dimethylaminoethoxy group. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding boranes.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenols and quinones.

    Reduction: Boranes and boronates.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology

The compound has potential applications in the development of biologically active molecules. Its structure allows for the modification of biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound can be used in the synthesis of pharmaceuticals. Its ability to form stable complexes with biological molecules makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chloro and dimethylaminoethoxy substituents, making it less versatile in certain applications.

    4-Chlorophenylboronic Acid: Similar structure but lacks the dimethylaminoethoxy group, which affects its solubility and reactivity.

    (3-Dimethylamino-4-ethoxyphenyl)boronic Acid: Similar structure but lacks the chloro group, which influences its chemical reactivity.

Uniqueness

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is unique due to the combination of its substituents. The presence of both the chloro and dimethylaminoethoxy groups enhances its chemical versatility and makes it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUXBZKTHGGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.